4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom on the benzene ring, a piperidine ring substituted with a methoxyethyl group, and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The first step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
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Introduction of the Fluorobenzamide Group: : The next step involves the acylation of the piperidine intermediate with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
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Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a strong base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development, particularly in the field of neuropharmacology.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as a modulator of certain receptors or enzymes, offering possibilities for the treatment of neurological disorders or other diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural flexibility. The methoxyethyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(piperidin-4-ylmethyl)benzamide
- 4-fluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide
- 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the methoxyethyl group, which can significantly alter its pharmacokinetic properties. The fluorine atom also imparts distinct electronic characteristics, influencing the compound’s reactivity and binding interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZPQCRPUVLFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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